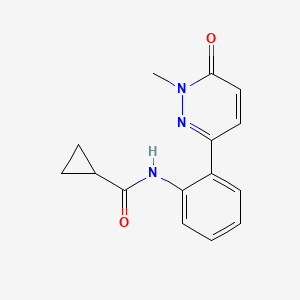

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide

Description

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropanecarboxamide group linked to a phenyl ring substituted with a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety. The pyridazinone core introduces a polar, heterocyclic scaffold capable of hydrogen bonding, while the cyclopropane ring contributes rigidity and metabolic stability. Its design aligns with medicinal chemistry strategies to optimize ligand-receptor interactions and pharmacokinetic properties.

Properties

IUPAC Name |

N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-18-14(19)9-8-13(17-18)11-4-2-3-5-12(11)16-15(20)10-6-7-10/h2-5,8-10H,6-7H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVGZKXZECPAEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazinone Ring: The synthesis begins with the preparation of the 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

Attachment of the Phenyl Ring: The next step involves the coupling of the pyridazinone ring with a phenyl ring. This can be accomplished using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.

Introduction of the Cyclopropanecarboxamide Group: Finally, the cyclopropanecarboxamide group is introduced through an amide bond formation reaction. This can be achieved by reacting the phenyl-substituted pyridazinone with cyclopropanecarboxylic acid or its derivatives in the presence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridazinone ring, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone moiety, converting them to alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include substituted derivatives of the original compound, such as hydroxylated, aminated, or halogenated analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: It finds applications in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically and agrochemically active molecules. Below is a comparative analysis based on substituents, applications, and molecular features:

Key Observations:

Core Heterocycles and Bioactivity: The pyridazinone ring in the target compound distinguishes it from Tozasertib’s pyrimidine core. Pyridazinones are less common in kinase inhibitors but are known for modulating cardiovascular targets (e.g., PDE inhibitors). Tozasertib’s pyrimidine and piperazinyl groups enhance solubility and kinase binding. Cyprofuram and Inabenfide employ carboxamide-linked aromatic systems but lack pyridazinones, highlighting structural diversity in agrochemical design.

Tozasertib’s piperazinyl group introduces basicity, favoring interaction with kinase ATP pockets, whereas the target compound’s neutral pyridazinone may limit kinase affinity.

Applications :

- Cyclopropanecarboxamide derivatives span oncology (Tozasertib) and agriculture (Cyprofuram), underscoring the scaffold’s versatility. The target compound’s lack of ionizable groups or bulky substituents may limit its utility in kinase inhibition but could favor other targets.

Research Findings and Limitations

- Structural Insights: Crystallographic tools like SHELXL and WinGX (–3) are critical for resolving cyclopropane ring geometry and hydrogen-bonding patterns in analogs.

- Activity Gaps: While Tozasertib’s kinase inhibition is well-documented, the target compound’s biological profile remains uncharacterized. Its pyridazinone moiety may confer unique selectivity, necessitating further studies.

- Agrochemical Parallels : Cyprofuram’s fungicidal activity suggests cyclopropanecarboxamides disrupt fungal membrane proteins, a mechanism possibly shared by the target compound if modified with lipophilic groups.

Biological Activity

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide is a compound of interest due to its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

The presence of a cyclopropanecarboxamide moiety combined with a pyridazine derivative suggests potential interactions with various biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of pyridazine compounds possess significant antibacterial and antifungal properties. For example, compounds similar to N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl) have demonstrated effectiveness against various bacterial strains and fungi .

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that pyridazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

- Anti-inflammatory Properties : Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory activity are of great therapeutic interest. N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl) has shown potential in reducing inflammation markers in vitro and in vivo .

- Analgesic Effects : Some studies suggest that this compound may exhibit analgesic effects comparable to conventional pain relief medications, making it a candidate for further research in pain management .

- Neuroprotective Effects : Preliminary studies indicate that pyridazine derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : It can affect pathways such as NF-kB and MAPK, which are crucial for cell survival and inflammatory responses.

Case Studies

Several case studies have highlighted the efficacy of similar pyridazine derivatives:

| Study | Findings |

|---|---|

| Kamble et al., 2017 | Demonstrated anticancer activity against breast cancer cell lines with IC50 values indicating significant cytotoxicity. |

| Ibrahim et al., 2017 | Reported anti-inflammatory effects in animal models, reducing edema significantly compared to control groups. |

| Boukharsa et al., 2016 | Evaluated analgesic properties showing comparable efficacy to standard analgesics in pain models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.